Kif15-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kif15-IN-1 is a small-molecule inhibitor that targets the kinesin family member 15 (KIF15), a motor protein involved in mitotic spindle formation during cell division. KIF15 plays a crucial role in maintaining spindle bipolarity, especially in cancer cells that have developed resistance to other kinesin inhibitors. This compound has shown potential in cancer research due to its ability to inhibit KIF15 activity and, consequently, suppress cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kif15-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that the compound is produced using standard pharmaceutical manufacturing processes, which include large-scale synthesis, purification, and quality control measures to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: Kif15-IN-1 primarily undergoes reactions typical of small-molecule inhibitors, including binding interactions with its target protein, KIF15. The compound does not undergo significant chemical transformations such as oxidation, reduction, or substitution under physiological conditions .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired molecular structure. Specific details on these reagents and conditions are not publicly available .
Major Products Formed: The major product formed from the synthesis of this compound is the inhibitor itself. There are no significant by-products or degradation products reported under standard storage and usage conditions .
Scientific Research Applications
Kif15-IN-1 has been extensively studied for its potential applications in cancer research. It has shown promise in inhibiting the proliferation of cancer cells, particularly those resistant to other kinesin inhibitors such as Eg5 inhibitors. The compound has been used in various in vitro and in vivo studies to explore its efficacy in reducing tumor growth and metastasis .
It serves as a valuable tool for researchers investigating the molecular pathways involved in mitosis and the development of therapeutic strategies targeting these pathways .
Mechanism of Action
Kif15-IN-1 exerts its effects by binding to the motor domain of KIF15, thereby inhibiting its motility and function. This inhibition disrupts the formation and maintenance of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include the microtubule-binding sites on KIF15, which are essential for its motor activity .
Comparison with Similar Compounds
Kif15-IN-1 is unique in its specificity for KIF15 compared to other kinesin inhibitors such as ispinesib and filanesib, which target Eg5 (KIF11). While Eg5 inhibitors have been widely studied and used in clinical trials, resistance to these inhibitors often arises due to the compensatory activity of KIF15. This compound addresses this issue by directly inhibiting KIF15, making it a valuable addition to the arsenal of anti-cancer therapeutics .
List of Similar Compounds:- Ispinesib (KIF11 inhibitor)
- Filanesib (KIF11 inhibitor)
- ARRY-520 (KIF11 inhibitor)
- KIF23 inhibitors (targeting another kinesin family member)
Conclusion
This compound is a potent and specific inhibitor of KIF15, with significant potential in cancer research and therapeutic applications. Its unique mechanism of action and ability to overcome resistance to other kinesin inhibitors make it a promising candidate for further development and study.
Properties
IUPAC Name |
ethyl 2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-5-29-18(27)15-11(4)21-19(30-15)23-16(25)14(10(2)3)24-17(26)12-8-6-7-9-13(12)22-20(24)28/h6-10,14H,5H2,1-4H3,(H,22,28)(H,21,23,25)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQQKICGMSZCJL-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)[C@H](C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.